molecular formula C10H14N2 B2802996 2-Pyridin-2-ylcyclopentan-1-amine CAS No. 933700-48-2

2-Pyridin-2-ylcyclopentan-1-amine

Cat. No.: B2802996
CAS No.: 933700-48-2
M. Wt: 162.236
InChI Key: YURXEWNDRTWQTL-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylcyclopentan-1-amine is an organic compound that features a pyridine ring attached to a cyclopentane ring with an amine group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the flexibility and reactivity of cyclopentane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylcyclopentan-1-amine typically involves the reaction of pyridine derivatives with cyclopentane intermediates. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a cyclopentane derivative under basic conditions. The reaction can be catalyzed by palladium or other transition metals to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of high-throughput screening and automated synthesis platforms allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and cyclopentane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Pyridin-2-ylcyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylcyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Similar in structure but lacks the cyclopentane ring.

    Cyclopentylamine: Contains the cyclopentane ring but lacks the pyridine ring.

    2-Pyridin-2-ylpyrimidine: Contains a pyrimidine ring instead of a cyclopentane ring.

Uniqueness

2-Pyridin-2-ylcyclopentan-1-amine is unique due to its combination of a pyridine ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-2-ylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-4-8(9)10-6-1-2-7-12-10/h1-2,6-9H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXEWNDRTWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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